molecular formula C7H14N2O3 B1607143 4-Methyl-2-ureido-pentanoic acid CAS No. 42534-05-4

4-Methyl-2-ureido-pentanoic acid

Cat. No. B1607143
CAS RN: 42534-05-4
M. Wt: 174.2 g/mol
InChI Key: JUIBQJHHPDRAGP-UHFFFAOYSA-N
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Description

4-Methyl-2-ureido-pentanoic acid is a heterocyclic organic compound . It is used for proteomics research . The molecular formula is C7H14N2O3 and the molecular weight is 174.2 .


Molecular Structure Analysis

The molecular structure of 4-Methyl-2-ureido-pentanoic acid consists of 7 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . Unfortunately, the specific 3D structure was not found in the search results.


Physical And Chemical Properties Analysis

The molecular formula of 4-Methyl-2-ureido-pentanoic acid is C7H14N2O3, and its molecular weight is 174.2 . Unfortunately, additional physical and chemical properties were not found in the search results.

Scientific Research Applications

Antineoplastic Activity

Recent studies have synthesized derivatives of 4-Methyl-2-ureido-pentanoic acid and evaluated their antineoplastic (anti-cancer) activity both in vitro and in vivo. These compounds have shown promising results against multiple human cancer cell lines, including breast cancer, leukemia, ovarian cancer, colon adenocarcinoma, and kidney carcinoma. The in vivo activity was assessed using models like Ehrlich ascites carcinoma in mice, highlighting the potential of these derivatives as cancer therapeutics. Notably, some derivatives exhibited better activity than the parent compound, suggesting that specific modifications can enhance therapeutic efficacy (Dutta et al., 2014); (Dutta et al., 2015).

Catalytic and Physico-Chemical Properties

The compound's derivatives have also been investigated for their acid-base properties and catalytic activity, particularly in the conversion of alcohols to alkenes, which is relevant in the production of polymers with superior technological properties. These studies provide insights into the application of 4-Methyl-2-ureido-pentanoic acid derivatives in catalysis and material science, contributing to advancements in industrial chemistry and materials engineering (Cutrufello et al., 2002).

Biological and Environmental Analysis

Other research has focused on the extraction and separation techniques involving derivatives of 4-Methyl-2-ureido-pentanoic acid for analytical purposes. For example, its use in the selective extraction and separation of iron(III) from complex matrices highlights its potential in environmental and biological analysis, demonstrating the versatility of this compound in various scientific applications (Gawali & Shinde, 1974).

Microbial Production of Biofuels

The synthesis of pentanol isomers, such as those derived from 4-Methyl-2-ureido-pentanoic acid, in engineered microorganisms has been explored for potential applications as biofuels. These studies aim to develop microbial strains capable of producing these isomers efficiently, offering a sustainable alternative to traditional fuel sources (Cann & Liao, 2009).

Safety And Hazards

While specific safety and hazard information for 4-Methyl-2-ureido-pentanoic acid was not found, it’s important to handle all chemicals with care, using appropriate personal protective equipment and following safety protocols .

properties

IUPAC Name

2-(carbamoylamino)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-4(2)3-5(6(10)11)9-7(8)12/h4-5H,3H2,1-2H3,(H,10,11)(H3,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIBQJHHPDRAGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332538
Record name 4-Methyl-2-ureido-pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-ureido-pentanoic acid

CAS RN

42534-05-4
Record name 4-Methyl-2-ureido-pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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